molecular formula C14H13FO4 B11851485 Ethyl 3-(6-fluoro-2-oxo-2H-chromen-3-yl)propanoate

Ethyl 3-(6-fluoro-2-oxo-2H-chromen-3-yl)propanoate

Cat. No.: B11851485
M. Wt: 264.25 g/mol
InChI Key: GSSFAFPXVGKMOH-UHFFFAOYSA-N
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Description

Ethyl 3-(6-fluoro-2-oxo-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-fluoro-2-oxo-2H-chromen-3-yl)propanoate typically involves the condensation of 6-fluoro-2-oxo-2H-chromene-3-carbaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-fluoro-2-oxo-2H-chromen-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its anti-inflammatory and anti-tumor properties.

    Medicine: Potential use in developing new therapeutic agents for treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(6-fluoro-2-oxo-2H-chromen-3-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival . This inhibition leads to reduced cell proliferation, induction of apoptosis, and suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(6-fluoro-2-oxo-2H-chromen-3-yl)propanoate is unique due to the presence of the fluorine atom, which enhances its biological activity and stability. The fluorine atom also influences the compound’s electronic properties, making it a valuable candidate for further drug development and research.

Properties

Molecular Formula

C14H13FO4

Molecular Weight

264.25 g/mol

IUPAC Name

ethyl 3-(6-fluoro-2-oxochromen-3-yl)propanoate

InChI

InChI=1S/C14H13FO4/c1-2-18-13(16)6-3-9-7-10-8-11(15)4-5-12(10)19-14(9)17/h4-5,7-8H,2-3,6H2,1H3

InChI Key

GSSFAFPXVGKMOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC2=C(C=CC(=C2)F)OC1=O

Origin of Product

United States

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